molecular formula C7H5BrFN3 B8202842 7-bromo-5-fluoro-1H-indazol-3-amine

7-bromo-5-fluoro-1H-indazol-3-amine

Cat. No.: B8202842
M. Wt: 230.04 g/mol
InChI Key: LEJPYITYWAOEPL-UHFFFAOYSA-N
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Description

7-bromo-5-fluoro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine and fluorine substituents at the 7th and 5th positions, respectively, and an amino group at the 3rd position. Indazole derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-5-fluoro-1H-indazol-3-amine is unique due to the presence of both bromine and fluorine substituents, which can enhance its biological activity and selectivity compared to other similar compounds. The combination of these substituents can also influence the compound’s physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

7-bromo-5-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-5-2-3(9)1-4-6(5)11-12-7(4)10/h1-2H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJPYITYWAOEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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